molecular formula C23H19F2N7O4 B2766750 3-(3,5-difluorobenzyl)-6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1223844-89-0

3-(3,5-difluorobenzyl)-6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B2766750
CAS RN: 1223844-89-0
M. Wt: 495.447
InChI Key: RDCWMHLFWVCBQH-UHFFFAOYSA-N
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Description

3-(3,5-difluorobenzyl)-6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C23H19F2N7O4 and its molecular weight is 495.447. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of compounds structurally related to 3-(3,5-difluorobenzyl)-6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves complex chemical reactions that yield novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles and triazole derivatives. These compounds are characterized using advanced techniques such as IR, 1H NMR, 13C NMR, MS, and elemental analyses to confirm their structures. The detailed synthesis process highlights the versatility and complexity of creating such compounds, which are potential candidates for further biological evaluations due to their novel structural features (Reddy et al., 2013).

Scientific Research Applications

The primary research applications of these compounds are centered around their potential biological and pharmacological activities. Various studies have been conducted to evaluate their antibacterial, antifungal, and antimicrobial activities. For instance, compounds within this class have been screened against both Gram-positive and Gram-negative bacteria, revealing potent inhibitory activity comparable to standard drugs like streptomycin. This suggests their potential as novel antimicrobial agents capable of addressing various bacterial infections (Reddy et al., 2013).

Moreover, the structural analogs of these compounds have been synthesized and evaluated for tuberculostatic activity, demonstrating the importance of structural modifications in enhancing biological activity and specificity towards certain bacterial strains. This highlights the compound's potential role in developing new treatments for tuberculosis, a major global health challenge (Titova et al., 2019).

properties

IUPAC Name

3-[(3,5-difluorophenyl)methyl]-6-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F2N7O4/c1-3-35-17-5-4-14(8-18(17)34-2)21-27-19(36-29-21)11-31-12-26-22-20(23(31)33)28-30-32(22)10-13-6-15(24)9-16(25)7-13/h4-9,12H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCWMHLFWVCBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC(=CC(=C5)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F2N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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